Lipophilicity (XLogP3) Advantage for Organic Solvent Solubility and Membrane Permeability
Dimethyl pyrimidine-2,5-dicarboxylate exhibits a significantly higher calculated lipophilicity (XLogP3 = 0.2) compared to its diacid counterpart, pyrimidine-2,5-dicarboxylic acid (XLogP3 = -0.4), representing a ΔXLogP3 of +0.6 units [1]. This difference is driven by the esterification of the two carboxyl groups, which eliminates the polar hydrogen bond donors present in the diacid. The shift from a negative to a positive XLogP3 value indicates a marked change in partitioning behavior, favoring organic solvent solubility and potential membrane permeability. This is a quantifiable, property-based distinction that cannot be achieved by substituting the diacid in synthetic protocols requiring non-aqueous media.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.2 |
| Comparator Or Baseline | Pyrimidine-2,5-dicarboxylic acid: -0.4 |
| Quantified Difference | Δ = +0.6 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15/2025.04.14) |
Why This Matters
For procurement, a positive XLogP3 indicates superior solubility in organic solvents, a critical parameter for synthetic workflows that rely on non-aqueous reactions or for applications requiring partitioning into lipid membranes.
- [1] PubChem. (2025). Dimethyl pyrimidine-2,5-dicarboxylate (CID 14470811). Computed Property: XLogP3-AA = 0.2. View Source
